molecular formula C12H27NO6 B1678667 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol CAS No. 25743-12-8

3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol

Cat. No. B1678667
CAS RN: 25743-12-8
M. Wt: 281.35 g/mol
InChI Key: JXAGXOHHOAQFIK-UHFFFAOYSA-N
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Description

“3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” is a chemical compound that has been used in various scientific research applications due to its unique properties. It is an intermediate in the synthesis of semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes .


Synthesis Analysis

As an intermediate in the synthesis of semaglutide, “3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” plays a crucial role in the production process .


Molecular Structure Analysis

The molecule contains a total of 93 bonds; 34 non-H bonds, 31 rotatable bonds, 1 tertiary amine (aliphatic), 2 hydroxyl groups, 2 primary alcohols, and 4 ethers (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” include its molecular weight, density, boiling point, melting point, and structural formula .

Scientific Research Applications

Organic Chemistry

Application

“3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” is used in the synthesis of new chiral aza and diaza crown ethers .

Method of Application

The compound is used in the alkylation of 2-substituted (4 S ,5 S )-4,5-bis (hydroxymethyl)-1,3-dioxolanes with 9-benzyl-1,17-diiodo-3,6,12,15-tetraoxa-9-azaheptadecane . This process results in [1+1] and [2+2] additions .

Results

The resulting aza and diaza crown ethers were tested for enantioselectivity in complex formation with L- and D-valine methyl ester by the potentiometric method . In most cases, the aza crown ethers showed better enantioselectivity than their oxygen analogs .

Pharmaceutical Chemistry

Application

This compound is used as an intermediate in the synthesis of semaglutide , a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes .

Method of Application

The specific method of application in the synthesis of semaglutide is not detailed in the source. However, it is likely that “3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” plays a crucial role in the production process .

Results

The use of this compound in the synthesis process contributes to the production of semaglutide, a medication that is effective in the treatment of type 2 diabetes .

Safety And Hazards

The safety and hazards of “3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” are not specified in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed information .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO6/c14-3-7-18-11-9-16-5-1-13-2-6-17-10-12-19-8-4-15/h13-15H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGXOHHOAQFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)NCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574463
Record name 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol

CAS RN

25743-12-8
Record name 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Bereczki, Z Szűcs, G Batta, TM Nagy, E Ostorházi… - Pharmaceuticals, 2022 - mdpi.com
Various dimeric derivatives of the glycopeptide antibiotic teicoplanin were prepared with the aim of increasing the activity of the parent compound against glycopeptide-resistant bacteria…
Number of citations: 3 www.mdpi.com
M Iqbal, J Huskens, M Sypula, G Modolo… - New journal of …, 2011 - pubs.rsc.org
Different types of water-soluble ligands were synthesized and their capability was evaluated by solvent extraction studies to complex trivalent actinides and suppress their extraction by …
Number of citations: 19 pubs.rsc.org
Q He, ZT Huang, DX Wang - Chemical Communications, 2014 - pubs.rsc.org
Regulated assemblies from vesicles to micelles based on 1,3-alternate oxacalix[2]arene[2]triazine amphiphilic molecules were reported. The vesicular entities were responsive to …
Number of citations: 21 pubs.rsc.org

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